1beta-Calcitriol
CAS No.: 66791-71-7
VCID: VC0196330
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 1β-Calcitriol is an impurity of calcitriol . Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D, functioning as a hormone in the body . It is essential for maintaining calcium levels by promoting calcium absorption in the intestines and kidneys and by increasing calcium release from skeletal stores . Calcitriol is used to treat conditions like hyperparathyroidism and hypocalcemia in dialysis patients . It is also prescribed for low blood calcium and hyperparathyroidism related to kidney disease, hypoparathyroidism, osteoporosis, osteomalacia, and familial hypophosphatemia . Calcitriol exerts its effects by binding to vitamin D receptors in cells, influencing gene expression and modulating the synthesis of various proteins . It has several activities, including anti-osteoporotic, immunomodulatory, anticarcinogenic, antipsoriatic, antioxidant, and mood-modulatory functions . The production of calcitriol is regulated in the kidneys and is influenced by factors such as parathyroid hormone (PTH), serum phosphate levels, and hormones like prolactin . The drug is available under various brand names, including Rocaltrol and Vectical . Another related compound is 1α,25-Dihydroxyergocalciferol (ercalcitriol), which is derived from vitamin D2 and also binds to the vitamin D receptor, producing similar biological effects . Calcitriol is inactivated through hydroxylation, forming 1,24,25-trihydroxyvitamin D and calcitroic acid, which are then excreted from the body . |
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CAS No. | 66791-71-7 |
Product Name | 1beta-Calcitriol |
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 |
Standard InChIKey | GMRQFYUYWCNGIN-PEJFXWBPSA-N |
SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Purity | > 95% |
Synonyms | (1β,3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol; 1-Epicalcitriol; 1β,25-Dihydroxycholecalciferol; 1β,25-Dihydroxyvitamin-D3; NS 8; |
PubChem Compound | 5283741 |
Last Modified | Aug 15 2023 |
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